Pawhuskin A
Description
Structure
3D Structure
Properties
Molecular Formula |
C29H36O4 |
|---|---|
Molecular Weight |
448.6 g/mol |
IUPAC Name |
4-[(E)-2-[2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,5-dihydroxyphenyl]ethenyl]-3-(3-methylbut-2-enyl)benzene-1,2-diol |
InChI |
InChI=1S/C29H36O4/c1-19(2)7-6-8-21(5)10-15-25-23(17-24(30)18-28(25)32)12-11-22-13-16-27(31)29(33)26(22)14-9-20(3)4/h7,9-13,16-18,30-33H,6,8,14-15H2,1-5H3/b12-11+,21-10+ |
InChI Key |
LZRXMBPDNILKDO-ZVBRSKEYSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC1=C(C=C(C=C1O)O)/C=C/C2=C(C(=C(C=C2)O)O)CC=C(C)C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCC1=C(C=C(C=C1O)O)C=CC2=C(C(=C(C=C2)O)O)CC=C(C)C)C)C |
Synonyms |
pawhuskin A |
Origin of Product |
United States |
Advanced Structural Elucidation and Stereochemical Assignment
Methodologies for Definitive Structure Determination
Spectroscopic methods provide crucial data on the connectivity of atoms, functional groups, and the spatial arrangement of a molecule.
High-Resolution Nuclear Magnetic Resonance (HR-NMR) Spectroscopy (¹H, ¹³C, DEPT, COSY, HSQC, HMBC)
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool in organic chemistry for determining the structure of molecules ox.ac.ukemerypharma.compitt.edu. For Pawhuskin A, various NMR experiments are employed to assign the positions of hydrogen and carbon atoms and to establish their connectivity researchgate.net.
¹H NMR: Provides information on the different types of protons, their chemical environment (chemical shift), the number of neighboring protons (multiplicity), and coupling constants, which indicate coupling between nuclei through chemical bonds ox.ac.ukemerypharma.com. Analysis of the ¹H NMR spectrum of this compound reveals characteristic signals for aromatic protons, olefinic protons of the stilbene (B7821643) core, and protons from the isoprenyl side chains acs.orgresearchgate.net. For instance, the presence of a trans-stilbene (B89595) structure is supported by characteristic coupling constants for the vinyl protons researchgate.net.
¹³C NMR: Provides information on the different types of carbon atoms and their chemical environment ox.ac.ukemerypharma.com.
DEPT (Distortionless Enhancement of Polarization Transfer): This experiment helps to distinguish between CH₃, CH₂, CH, and quaternary carbon atoms by showing signals with different phases or absence depending on the number of attached protons ox.ac.ukemerypharma.com.
COSY (Correlation Spectroscopy): A 2D NMR experiment that reveals correlations between protons that are coupled to each other through bonds, helping to establish proton-proton connectivity within the molecule ox.ac.ukemerypharma.com.
HSQC (Heteronuclear Single Quantum Coherence): A 2D NMR experiment that shows correlations between protons and the carbon atoms they are directly attached to, providing one-bond ¹H-¹³C connectivity information ox.ac.ukemerypharma.com.
HMBC (Heteronuclear Multiple Bond Correlation): A 2D NMR experiment that reveals correlations between protons and carbon atoms that are separated by two or three bonds, providing information on long-range ¹H-¹³C connectivity and helping to piece together the molecular skeleton ox.ac.uk.
The combined data from these NMR experiments are essential for assigning the signals to specific atoms in the this compound structure and confirming the proposed connectivity researchgate.net.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule, which allows for the calculation of its elemental composition or molecular formula uiowa.eduegyankosh.ac.in. For this compound, HRMS data provides a highly accurate mass measurement, confirming its molecular formula, which is reported as C₂₉H₃₆O₄ nih.govebi.ac.uk. This information is crucial for validating structural proposals derived from NMR and other techniques researchgate.net.
X-ray Crystallography in Natural Product Structure Elucidation (if applicable)
X-ray crystallography is a technique that can provide a definitive three-dimensional structure of a molecule, including the absolute configuration, if a suitable single crystal can be obtained emerypharma.comwikipedia.org. It works by analyzing the diffraction pattern produced when X-rays interact with the electrons in a crystal wikipedia.org. While X-ray crystallography is a powerful method for structure determination, its application is dependent on the ability to grow high-quality single crystals of the compound emerypharma.com. Information from the provided search results does not explicitly state that X-ray crystallography was used for the initial structure elucidation of natural this compound. However, X-ray crystallography has been used in the structural characterization of related compounds or synthetic intermediates in the study of stilbenes researchgate.net.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD)) for Absolute Configuration
Chiroptical spectroscopy, such as Electronic Circular Dichroism (ECD), is a valuable technique for determining the absolute configuration of chiral molecules emerypharma.comrsc.orgmdpi.com. ECD measures the differential absorption of left and right circularly polarized light by a chiral substance mdpi.com. The ECD spectrum, which shows Cotton effects (bands of positive or negative absorption), is sensitive to the three-dimensional arrangement of atoms and the presence of chromophores mdpi.com. By comparing experimental ECD spectra with theoretically calculated spectra (often using DFT), the absolute configuration of chiral centers or the molecule as a whole can be assigned rsc.orgmdpi.comacs.orgnih.gov. While this compound contains chiral elements due to its substituted nature and isoprenyl groups, information specifically detailing the use of ECD for its absolute configuration assignment was not prominently found in the provided search results. However, ECD is a standard technique for absolute configuration determination in natural products acs.org.
Computational Approaches in Structural Confirmation
Computational methods complement experimental data by providing theoretical insights into molecular properties and spectroscopic behavior.
Density Functional Theory (DFT) Calculations for Spectroscopic Prediction
Density Functional Theory (DFT) calculations are a type of quantum mechanical calculation used to model the electronic structure of molecules researchgate.netnih.govimist.ma. In the context of structural elucidation, DFT can be used to predict various spectroscopic parameters, such as NMR chemical shifts and ECD spectra rsc.orgmdpi.comimist.macore.ac.uk. By comparing the calculated spectroscopic data with experimental results, researchers can validate proposed structures and assign absolute configurations rsc.orgmdpi.comnih.gov. DFT calculations can also be used for conformational analysis, which is important for understanding the flexibility of a molecule and how it might behave in spectroscopic experiments rsc.orgmdpi.com. While the provided search results mention DFT calculations in the context of spectroscopic prediction and structural studies of related compounds nih.govcore.ac.ukmdpi.comacs.org, specific details about DFT calculations performed directly on this compound for de novo structural elucidation or stereochemical assignment were not extensively detailed. However, the principle of using DFT to support spectroscopic data is well-established in natural product chemistry researchgate.netnih.govimist.ma.
Quantum Chemical Calculations for Conformational Analysis
Quantum chemical calculations play a significant role in modern structural elucidation, particularly in determining the preferred conformations of flexible molecules and assigning stereochemistry. These computational methods provide insights into the electronic structure, energy landscape, and spectroscopic properties of molecules. researchgate.netnih.gov
Conformational analysis using quantum chemistry typically involves exploring the potential energy surface of a molecule to identify stable conformers. This can be achieved through systematic conformational searches followed by geometry optimization of the resulting structures at a chosen level of theory. researchgate.netmdpi.com Density Functional Theory (DFT) methods, often in conjunction with various basis sets, are commonly employed for these calculations due to their balance of computational cost and accuracy for molecular systems of this size. researchgate.netmdpi.com
Once low-energy conformers are identified, their relative energies can be calculated, and Boltzmann statistics can be applied to determine the population of each conformer at a given temperature. researchgate.netfrontiersin.org This information is crucial because the observed spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, or Circular Dichroism (CD) spectra, represent a weighted average of the contributions from all populated conformers. researchgate.netnih.govmdpi.com
Quantum chemical calculations can also be used to predict spectroscopic parameters for each conformer. For instance, calculating NMR chemical shifts (e.g., using methods like GIAO at the DFT level) or CD spectra allows for a direct comparison with experimental data. researchgate.netnih.gov By comparing the calculated averaged parameters (weighted by conformer populations) with the experimental values, researchers can validate proposed structures and assign relative and absolute configurations. researchgate.netnih.gov This integrated approach, combining spectroscopic data with computational analysis, is a powerful tool for tackling the stereochemical challenges posed by complex natural products. nih.gov
Biosynthetic Pathways and Precursors of Prenylated Stilbenes
Proposed Biosynthetic Origins and Key Precursors of Stilbenoids
The biosynthesis of the stilbene (B7821643) backbone originates from the convergence of the phenylpropanoid and acetate (B1210297) pathways. oup.com The primary precursor from the phenylpropanoid pathway is p-coumaroyl-CoA, which is derived from the aromatic amino acid phenylalanine (or sometimes tyrosine). encyclopedia.pubscirp.orgencyclopedia.pubscirp.orgfrontiersin.orguminho.pt The initial steps involve the deamination of phenylalanine by phenylalanine ammonia-lyase (PAL) to form trans-cinnamic acid. encyclopedia.pubscirp.orgencyclopedia.pubscirp.orgmdpi.com Cinnamic acid is then hydroxylated by cinnamate (B1238496) 4-hydroxylase (C4H) to yield p-coumaric acid. encyclopedia.pubscirp.orgencyclopedia.pubscirp.orgmdpi.comfrontiersin.org Finally, p-coumaric acid is converted to its coenzyme A ester, p-coumaroyl-CoA, by the action of 4-coumarate:CoA ligase (4CL). encyclopedia.pubscirp.orgencyclopedia.pubscirp.orgresearchgate.netfrontiersin.orgmdpi.com
The acetate pathway contributes malonyl-CoA, which is formed from acetyl-CoA by acetyl-CoA carboxylase. mdpi.comsips.org.inresearchgate.netmdpi.com Stilbene synthase (STS), also known as resveratrol (B1683913) synthase, is the key enzyme that catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA. encyclopedia.pubscirp.orgscirp.orgresearchgate.netresearchgate.netmdpi.com This reaction involves sequential decarboxylative additions of acetate units from malonyl-CoA to the p-coumaroyl-CoA starter molecule, followed by cyclization, to form the basic stilbene structure, such as resveratrol. encyclopedia.pubscirp.orgscirp.orgresearchgate.netresearchgate.net
Key Precursors in Stilbenoid Biosynthesis:
| Precursor Name | Origin Pathway | Enzyme(s) Involved |
| Phenylalanine | Shikimate Pathway | - |
| trans-Cinnamic acid | Phenylpropanoid | Phenylalanine ammonia-lyase (PAL) encyclopedia.pubscirp.orgencyclopedia.pubscirp.orgmdpi.com |
| p-Coumaric acid | Phenylpropanoid | Cinnamate 4-hydroxylase (C4H) encyclopedia.pubscirp.orgencyclopedia.pubscirp.orgmdpi.comfrontiersin.org |
| p-Coumaroyl-CoA | Phenylpropanoid | 4-Coumarate:CoA ligase (4CL) encyclopedia.pubscirp.orgencyclopedia.pubscirp.orgresearchgate.netfrontiersin.orgmdpi.com |
| Malonyl-CoA | Acetate Pathway | Acetyl-CoA carboxylase mdpi.comsips.org.inresearchgate.netmdpi.com |
Resveratrol (3,4′,5-trihydroxystilbene) is often considered a parent compound for many other stilbene derivatives, including prenylated forms. encyclopedia.pub
Enzymatic Steps and Biosynthetic Intermediates in Prenylation
Prenylation is a modification step where isoprenoid units are attached to the stilbene backbone. oup.comgoogle.comnih.gov This process is catalyzed by prenyltransferases (PTs). oup.commdpi.comgoogle.comnih.govoup.comresearchgate.net These enzymes facilitate the transfer of a prenyl diphosphate (B83284) donor, such as dimethylallyl pyrophosphate (DMAPP) or isopentenyl pyrophosphate (IPP), to an acceptor molecule, in this case, a stilbene. oup.comgoogle.comnih.govresearchgate.net DMAPP and IPP are five-carbon isoprenoid units derived from either the mevalonic acid (MVA) pathway in the cytosol or the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway in the plastids. oup.com Studies on peanut prenylated stilbenoids suggest the prenyl moiety can derive from the plastidic MEP pathway. oup.comresearchgate.net
Stilbenoid-specific prenyltransferases have been identified and characterized in plants like peanut (Arachis hypogaea). oup.comgoogle.comnih.govresearchgate.netnih.gov These enzymes exhibit specificity for stilbenoid substrates and can catalyze prenylation at different positions on the stilbene rings. google.comnih.govresearchgate.netnih.gov For instance, in peanut, specific prenyltransferases like AhR4DT-1 and AhR3′DT-1 are responsible for adding a dimethylallyl group to the C-4 and C-3′ positions of resveratrol, respectively, leading to the formation of different prenylated stilbenoids. google.comnih.govresearchgate.netnih.gov These prenylation steps are considered key points in the diversification of stilbenoid structures. google.comnih.govnih.gov
While specific enzymatic steps leading directly to Pawhuskin A in Dalea purpurea have not been fully elucidated in the provided search results, the general mechanism of stilbene prenylation by prenyltransferases using isoprenoid diphosphates as donors is established in other plant systems that produce prenylated stilbenes. oup.commdpi.comgoogle.comnih.govoup.comresearchgate.net this compound is an isoprenylated stilbene with prenyl groups on both aromatic rings. nih.govwikipedia.org This suggests that multiple prenylation events, likely catalyzed by specific prenyltransferases, are involved in its biosynthesis from a stilbene precursor.
Key Components in Stilbene Prenylation:
| Component Name | Role in Prenylation | Origin Pathway (for prenyl donor) |
| Stilbene (Acceptor) | Molecule being prenylated | Phenylpropanoid/Acetate Pathways |
| Prenyltransferase (PT) | Catalyzes prenyl transfer | - |
| Dimethylallyl Pyrophosphate (DMAPP) | Prenyl donor | MEP Pathway (Plastids) or MVA Pathway (Cytosol) oup.com |
| Isopentenyl Pyrophosphate (IPP) | Prenyl donor | MEP Pathway (Plastids) or MVA Pathway (Cytosol) oup.com |
Genetic Basis of Biosynthesis in Dalea purpurea (Hypothetical/Future Research)
While this compound has been isolated from Dalea purpurea, and its structure as an isoprenylated stilbene is confirmed nih.govwikipedia.orguiowa.edu, the specific genetic basis and the genes encoding the enzymes responsible for its biosynthesis in this plant species are not extensively detailed in the provided search results. Research in other plants, such as peanut, has involved identifying prenyltransferase genes through targeted transcriptomic and metabolomic analyses. google.comnih.govresearchgate.netnih.gov These studies have shown that genes encoding stilbenoid-specific prenyltransferases exist and are crucial for the production of prenylated stilbenes. google.comnih.govresearchgate.netnih.gov
Given that Dalea purpurea produces this compound and other isoprenylated stilbenes nih.govwikipedia.org, it is hypothesized that this plant possesses similar biosynthetic machinery, including genes encoding PAL, C4H, 4CL, STS, and specific prenyltransferases capable of attaching the observed isoprenoid units at the correct positions on the stilbene backbone to form this compound. Future research could focus on applying techniques like transcriptomics and genomics to Dalea purpurea to identify candidate genes involved in stilbene and isoprenoid biosynthesis. Functional characterization of these genes, particularly those encoding prenyltransferases, would be essential to confirm their roles in the pathway leading to this compound. This could involve heterologous expression of candidate genes in model systems and enzymatic assays with potential stilbene precursors.
Understanding the genetic basis would provide insights into the regulation of this compound production in Dalea purpurea and could potentially enable metabolic engineering approaches for its sustainable production.
Total Synthesis and Advanced Synthetic Methodologies
Strategic Retrosynthetic Analyses and Key Disconnections
Retrosynthetic analysis of Pawhuskin A typically involves disconnecting the central stilbene (B7821643) olefin. nih.gov This approach leads to intermediates suitable for Horner-Wadsworth-Emmons (HWE) condensation. nih.gov One common retrosynthetic pathway identifies an aryl aldehyde as one half of the molecule and a benzylic phosphonate (B1237965) as the other. nih.gov Alternatively, the synthesis can be approached by pairing a prenylated aldehyde with a geranylated phosphonate. researchgate.netnih.govresearchgate.net
Horner-Wadsworth-Emmons Condensation as a Central Strategy
The Horner-Wadsworth-Emmons (HWE) condensation is a central strategy in the total synthesis of this compound, specifically employed to form the crucial E-olefin geometry of the stilbene core. researchgate.netnih.govnih.govresearchgate.net This reaction involves the coupling of a phosphonate ester with an aldehyde. nih.gov For this compound, the HWE condensation has been successfully applied to join a prenylated aldehyde with a geranylated phosphonate. researchgate.netnih.govresearchgate.net In one synthetic route, the condensation of a specific aldehyde intermediate (compound 18) with a phosphonate intermediate (compound 15) provided the trans-stilbene (B89595) (compound 19) with high selectivity for the E-isomer. nih.gov Benzyl phosphonate esters, often used as reagents in HWE reactions, can be prepared from benzylic alcohols. researchgate.netresearchgate.net
Palladium-Catalyzed Coupling Reactions in Stilbene Synthesis
While the HWE condensation is a primary method for forming the stilbene core in this compound synthesis, palladium-catalyzed coupling reactions are also relevant methodologies in the synthesis of stilbenes and related compounds. Palladium-catalyzed C-C coupling reactions, such as Heck, Stille, and Suzuki couplings, have been employed in the synthesis of other geranylated or farnesylated phenolic stilbenes, like Pawhuskin C and Schweinfurthin J. thieme-connect.comthieme-connect.com These methods can provide access to both cis- and trans-stilbene isomers with geometric purity. thieme-connect.com Although not explicitly detailed as the primary method for the central stilbene formation of this compound itself in the provided texts, palladium-catalyzed cross-coupling reactions are established strategies for constructing stilbene frameworks and have been explored for related natural products. thieme-connect.comthieme-connect.comrsc.org
Stereoselective Control in Olefin Formation (E-olefin isomer)
A critical aspect of this compound synthesis is the stereoselective formation of the E-olefin isomer at the central stilbene double bond. researchgate.netnih.govresearchgate.net The Horner-Wadsworth-Emmons condensation is specifically utilized to achieve this desired trans (E) geometry. researchgate.netnih.govnih.govresearchgate.net The reaction conditions and the nature of the phosphonate and aldehyde coupling partners are crucial for ensuring high stereoselectivity for the E-isomer, with reports indicating the formation of the trans-stilbene with no detectable amount of the cis product in some synthetic routes. nih.gov Achieving this stereocontrol is essential as the biological activity of stilbenoids can be highly dependent on the olefin geometry. organic-chemistry.org
Development of Novel Methodologies Inspired by this compound Synthesis
The challenges encountered in the synthesis of complex natural products like this compound have inspired the development of novel synthetic methodologies. The need for selective functionalization, particularly the introduction of prenyl groups at specific positions on the phenolic rings, has driven research into improved prenylation techniques. acs.orgnih.gov Furthermore, the synthesis of this compound analogues with varying prenyl group placements has highlighted the importance of developing selective synthetic routes to access different regioisomers. uiowa.eduacs.orgnih.gov This has led to the exploration of alternative approaches, such as halogen-metal exchange strategies, to achieve higher selectivity for specific prenylation positions compared to earlier methods like directed ortho metalation. acs.org
Selective Prenylation of Protected Phenols
Selective prenylation of protected phenols is a key step in the synthesis of this compound and its analogues. acs.orgnih.gov The regiochemistry of prenyl group installation on the phenolic rings is crucial, as different prenylation patterns can lead to analogues with varying opioid receptor selectivity. acs.orgnih.gov Methods involving halogen-metal exchange on protected aryl bromides followed by reaction with prenyl bromide have been developed to achieve selective prenylation at different positions (C-2, C-5, and C-6) of the A-ring. acs.orgnih.gov The choice of protecting group for the phenols can influence the success and selectivity of these prenylation reactions. acs.org This selective functionalization is vital for synthesizing specific regioisomers for structure-activity relationship studies. acs.orgnih.gov
Directed Ortho-Metalation Strategies
Directed ortho-metalation (DoM) has been employed as a strategy in the synthesis of intermediates for this compound. This approach involves using a directing metalation group (DMG) on an aromatic ring to guide an organometallic reagent, such as an organolithium, to selectively deprotonate a position ortho to the DMG. The resulting aryl anion can then be reacted with an electrophile, allowing for regioselective functionalization of the aromatic core.
In the synthesis of this compound, a directed ortho-metalation approach was utilized in the preparation of a substituted arene intermediate. nih.govresearchgate.netnih.gov Specifically, treatment of a benzylic alcohol intermediate with excess n-BuLi was used to induce directed ortho-metalation. nih.gov The lithiated intermediate was then transmetalated with a copper species (e.g., CuBr-DMS) before reaction with prenyl bromide to afford the desired prenylated aromatic compound. nih.govresearchgate.netnih.gov This sequence allowed for the regioselective introduction of a prenyl group ortho to the benzylic position. nih.gov Studies on directed ortho-metalation reactions on aromatic substrates with multiple potential directing groups have identified conditions that favor different regioisomers, which has been relevant in synthesizing analogues of this compound with varying opioid receptor selectivity. researchgate.netnih.govresearchgate.net
Protecting Group Strategies and Deprotection in Total Synthesis
Protecting group strategies are crucial in the total synthesis of complex natural products like this compound, which contain sensitive functional groups such as phenols and alcohols. These groups need to be temporarily masked to prevent unwanted side reactions during various synthetic transformations and then selectively removed at later stages.
In the synthesis of this compound, methoxymethyl (MOM) ethers have been employed as protecting groups for hydroxyl functionalities on the aromatic rings. nih.govnih.gov The use of orthogonal protection strategies, such as MOM ethers, helps to prevent side reactions and allows for selective deprotection when required.
The final step in some synthetic routes to this compound involves the deprotection of these MOM groups. nih.gov Hydrolysis of the MOM groups has been accomplished using acidic conditions, such as treatment with camphor-sulfonic acid (CSA) in methanol. nih.gov This step liberates the free phenolic hydroxyl groups, yielding the target molecule this compound. nih.gov
The synthesis pathway typically involves several key steps: preparation of intermediates, condensation to form the stilbene core, and finally, deprotection to reveal the active compound.
Summary of a Representative Synthesis Step Involving DoM:
| Starting Material | Reagents | Conditions | Product Intermediate | Yield | Citation |
| Benzylic Alcohol (16) | n-BuLi (excess), then CuBr-DMS, Prenyl bromide | Not explicitly detailed in snippet, but involves metalation and reaction | Substituted Arene (17) | Modest | nih.govresearchgate.netnih.gov |
Note: Specific yields for individual steps involving DoM were described as "modest" in the provided snippets, without precise numerical data for this specific transformation in isolation. researchgate.netnih.gov
Summary of a Representative Deprotection Step:
| Starting Material | Reagents | Conditions | Product | Citation |
| MOM-protected Stilbene (19) | CSA, MeOH | Hydrolysis | This compound (1) | nih.gov |
Structure Activity Relationship Sar Studies and Analogue Synthesis
Design and Synthesis of Pawhuskin A Analogues and Derivatives
The synthesis of this compound and its analogues often employs a convergent strategy, typically involving the construction of the central stilbene (B7821643) core via a Horner-Wadsworth-Emmons (HWE) condensation. uiowa.eduresearchgate.netnih.govnih.gov This approach allows for the modular assembly of the molecule, facilitating the introduction of variations in different parts of the structure to explore their impact on activity. Synthetic efforts have focused on preparing a range of analogues to probe the importance of key structural features for opioid receptor binding and selectivity. acs.orgresearchgate.net
Modifications of Phenolic Hydroxyl Groups
The phenolic hydroxyl groups present in the stilbene core of this compound are considered important features for its activity. acs.orgresearchgate.net While specific detailed studies focusing solely on comprehensive modifications of these hydroxyl groups in this compound analogues were not extensively detailed in the search results, the general importance of phenolic hydroxyls in the activity of related prenylated phenolic natural products is recognized. researchgate.netmcmaster.ca Protection strategies for these hydroxyl groups, such as using MOM (methoxymethyl) ethers or TBS (tert-butyldimethylsilyl) ethers, are commonly employed during the synthesis of this compound and its analogues to prevent unwanted side reactions and allow for selective functionalization. nih.govacs.org Deprotection is then carried out to yield the final hydroxylated compounds. The presence and position of hydroxyl groups can significantly influence hydrogen bonding interactions with the receptor, which are crucial for binding affinity and selectivity. acs.org
Alterations and Regiospecific Placement of Prenyl/Geranyl Groups
The prenyl and geranyl side chains are characteristic features of this compound, and their position and structure play a crucial role in its interaction with opioid receptors. smolecule.com SAR studies have specifically investigated the impact of altering and changing the regiospecific placement of these isoprenoid groups on the aromatic rings. researchgate.netresearchgate.netnih.gov Analogues bearing different placements of the prenyl group in the A-ring have demonstrated differential selectivity for either the kappa or delta opioid receptor subtypes. researchgate.netacs.orgnih.gov For instance, a regioisomer with the prenyl group placed in a different orientation than in parent this compound showed high selectivity for the KOP receptor and was slightly more potent than this compound. researchgate.net Regiospecific prenylation of protected phenols has been a key strategy in synthesizing these analogues, with different protecting groups influencing the favored regioisomer. acs.orgnih.gov
Isosteric Replacements of the Central Olefin Moiety (e.g., Amides, Triazoles)
The central olefinic moiety (the stilbene double bond) is a defining feature of this compound's structure. Isosteric replacements of this olefin have been explored in the development of analogues to potentially improve metabolic stability or alter pharmacological properties. While the search results did not provide extensive details specifically on amide or triazole isosteric replacements for the central olefin in this compound itself, related studies on stilbene-based compounds and other drug development efforts have utilized such strategies. For example, amide isosteres based on pawhuskin natural products have been synthesized, showing dramatically different activity from the parent stilbene compounds and exhibiting antagonist activity for the opioid growth factor receptor (OGFR). researchgate.net Isosteric replacement of olefin moieties with groups like amides or fluoro-olefins is a known strategy in medicinal chemistry to fine-tune pharmacokinetic properties and explore SAR. nih.govacsmedchem.org
Elucidation of Key Pharmacophores for Opioid Receptor Antagonism
This compound functions as an antagonist at opioid receptors, particularly the κ-opioid receptor. wikipedia.orgsmolecule.comresearchgate.netacs.org Elucidating the key pharmacophores, the essential structural features responsible for this activity and selectivity, is a primary goal of SAR studies. This compound's activity is surprising given the absence of the traditional opioid pharmacophore, a 6-membered piperidine (B6355638) ring containing a basic nitrogen. wikipedia.orguiowa.edu This highlights a novel pharmacophore based on the prenylated stilbene scaffold. uiowa.edu
Studies involving the synthesis and testing of various analogues have begun to illuminate the structural requirements for activity. researchgate.netacs.orgresearchgate.net For instance, modifications to the prenyl group have been shown to significantly alter receptor selectivity and potency. The phenolic hydroxyl groups are also considered important for interactions with the receptor. acs.orgresearchgate.net Docking studies have suggested that certain analogues can adopt conformations similar to known opioid antagonists, indicating how the non-nitrogenous structure might interact with the binding site. researchgate.netresearchgate.netnih.gov The geranyl group, for example, may extend into a region of the receptor that confers selectivity, analogous to the role of the indole (B1671886) group in the delta antagonist naltrindole. nih.gov
Impact of Stereochemistry on Receptor Binding and Selectivity
The stereochemistry of this compound, particularly the configuration of the central stilbene double bond (E-isomer), is established during its synthesis via stereoselective methods like the Horner-Wadsworth-Emmons condensation. researchgate.netnih.govnih.gov While the search results did not provide explicit detailed comparisons of the receptor binding and selectivity of E and Z isomers of this compound itself, stereochemistry is generally critical for ligand-receptor interactions. nih.gov The precise three-dimensional arrangement of functional groups in a molecule dictates how it fits into and interacts with the binding site of a receptor, influencing both affinity and selectivity. Studies on other compounds, including stereoisomers of Pawhuskin B, have shown that different stereoisomers can exhibit very stable interactions with protein active sites, suggesting the importance of stereochemistry in binding stability. researcher.life Comparative studies of enantiomer-specific interactions are also recognized as important for understanding how ligand-induced conformational states modulate signaling pathways. nih.gov
Computational SAR Analysis and Predictive Modeling
Computational methods, such as molecular docking and molecular dynamics simulations, are valuable tools in SAR analysis and predictive modeling for understanding the interaction of this compound and its analogues with opioid receptors. researchgate.netresearchgate.netnih.govresearcher.life Docking studies can suggest how compounds bind to the receptor and identify potential interaction sites, providing insights into the structural basis of activity and selectivity. researchgate.netresearchgate.netnih.gov For example, docking studies have been used to propose conformations of this compound analogues that are similar to known antagonists. researchgate.netresearchgate.netnih.gov
Computational models can also be used to predict pharmacokinetic properties and guide the design of new analogues with improved profiles. researcher.lifegoogle.com Molecular dynamics simulations can assess the stability of ligand-receptor complexes. researcher.life Quantitative Structure-Activity Relationship (QSAR) models can correlate structural features with biological activity, enabling the prediction of the activity of new, unsynthesized compounds. researcher.life Predictive modeling efforts in opioid receptor research utilize SAR analysis to identify critical molecular features and interaction patterns underlying biased signaling and receptor binding. nih.gov These computational approaches complement experimental SAR studies by providing molecular-level insights and accelerating the identification of promising candidates for synthesis and biological evaluation.
Here is a table summarizing some of the key findings from SAR studies on this compound and its analogues based on the provided information:
| Structural Modification / Feature | Observed Impact on Activity / Selectivity | Source(s) |
| Different placements of prenyl group | Differential selectivity for kappa or delta opioid receptors. | researchgate.netacs.orgnih.gov |
| Modifications to the prenyl group | Can significantly alter receptor selectivity and potency. | |
| Phenolic hydroxyl groups | Important for interactions with the receptor. | acs.orgresearchgate.net |
| Amide isosteres of stilbene core | Dramatically different activity from parent stilbene, activity at OGFR. | researchgate.net |
| Stereochemistry of the stilbene double bond | Critical for ligand-receptor interactions and binding stability. | nih.govresearcher.lifenih.gov |
Molecular Mechanisms of Action and Biological Target Identification
Elucidation of Cellular Pathways Modulated by Pawhuskin A (In vitro studies)
The primary cellular pathway modulated by this compound, as demonstrated in in vitro studies, is the G protein signaling cascade associated with opioid receptors. uiowa.edunih.gov As a competitive antagonist, this compound blocks the agonist-induced activation of G proteins coupled to the kappa, mu, and delta opioid receptors. nih.govacs.org This is confirmed by [³⁵S]GTP-γ-S functional assays, which show that this compound inhibits the exchange of GDP for GTP on the Gα subunit, a critical step in the activation of intracellular signaling pathways. acs.orgnih.gov Beyond this direct antagonism of G protein activation, detailed studies elucidating further downstream cellular pathways modulated by this compound, such as mitogen-activated protein kinase (MAPK) pathways or adenylyl cyclase activity, have not been extensively reported. mdpi.com
Signal Transduction Pathway Perturbations (e.g., cAMP inhibition)
This compound functions as a competitive antagonist at the κ-opioid receptor (KOR), as well as at the μ- and δ-opioid receptors, with a preference for the KOR. wikipedia.orgnih.gov Its mechanism of action at the molecular level involves the modulation of intracellular signal transduction pathways, particularly the cyclic adenosine (B11128) monophosphate (cAMP) pathway. Opioid receptors, including the KOR, are G protein-coupled receptors (GPCRs) that, when activated by an agonist, typically inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels. researchgate.net
In functional assays, this compound has demonstrated its ability to competitively block this agonist-induced effect. nih.gov Studies have shown that while this compound does not have any intrinsic agonist activity on its own and does not alter basal cAMP levels, it effectively counteracts the inhibitory effect of KOR agonists. nih.govacs.org When applied in the presence of a KOR agonist, this compound produces a concentration-dependent reversal of the agonist-mediated suppression of cAMP accumulation, indicating it is a neutral antagonist. acs.org This action restores the intracellular signaling to its basal state, highlighting the compound's role in preventing the receptor from adopting an active conformation that is necessary for G protein coupling and subsequent signal transduction. nih.govacs.org
Table 1: Effect of this compound on cAMP Signaling
| Condition | Effect on Intracellular cAMP Levels | Reference |
|---|---|---|
| This compound alone | No significant change from basal levels | acs.org |
| KOR Agonist | Decrease in cAMP levels | researchgate.net |
| This compound + KOR Agonist | Reversal of agonist-induced decrease in cAMP | nih.govacs.org |
Gene Expression and Proteomic Profiling in Cellular Models
Currently, there is a lack of specific, publicly available research detailing comprehensive gene expression or proteomic profiling studies conducted on cellular models treated solely with this compound. High-throughput screening methods like DNA microarrays, next-generation sequencing, and mass spectrometry-based proteomics are powerful tools for understanding the global transcriptional and translational changes induced by a compound. nih.govnih.gov While these techniques have been applied to understand the effects of other opioid ligands, similar dedicated studies for this compound are not yet prevalent in the scientific literature. nih.govnih.gov
Based on its mechanism as a KOR antagonist, it can be hypothesized that this compound would counteract the changes in gene and protein expression that are induced by KOR agonists. KOR activation is known to modulate genes and proteins involved in stress, mood, and reward pathways. wikipedia.orgnih.gov Therefore, in a system stimulated by a KOR agonist, treatment with this compound would be expected to reverse these agonist-driven expression profiles, bringing them closer to a basal state. However, without direct experimental evidence from techniques such as RNA-Seq or quantitative proteomics on this compound-treated cells, these effects remain hypothetical. Future research in this area would be invaluable for elucidating the broader cellular and molecular impacts of this non-nitrogenous opioid receptor modulator.
Comparative Mechanistic Studies with Other Non-Nitrogenous Opioid Receptor Modulators
This compound is a prominent member of a small class of non-nitrogenous compounds that modulate opioid receptors. uiowa.edu Its stilbene (B7821643) core is structurally distinct from traditional nitrogen-containing alkaloid opioids. nih.gov A key compound for mechanistic comparison is Salvinorin A, a neoclerodane diterpenoid from the plant Salvia divinorum. nih.govnih.gov
The primary mechanistic difference lies in their opposing actions at the KOR. This compound is a competitive antagonist, meaning it binds to the receptor but does not activate it, thereby blocking agonists from binding and initiating a signal. wikipedia.orgacs.org In contrast, Salvinorin A is a potent and selective KOR agonist. nih.gov Upon binding, Salvinorin A stabilizes an active conformation of the KOR, leading to the activation of G proteins and subsequent downstream signaling, including the inhibition of adenylyl cyclase and modulation of other pathways that contribute to its well-known psychoactive effects. nih.govacs.org
While both molecules lack the basic nitrogen atom typical of classical opioids, their distinct structures (prenylated stilbene for this compound vs. diterpenoid for Salvinorin A) dictate their different interactions within the KOR binding pocket, resulting in opposite functional outcomes. nih.govnih.gov The study of such structurally diverse, non-nitrogenous ligands is crucial for understanding the nuanced structure-activity relationships of the opioid receptor system. This knowledge can guide the development of novel therapeutic agents with potentially different side-effect profiles compared to traditional nitrogenous opioids. nih.govnih.gov
Table 2: Mechanistic Comparison of Non-Nitrogenous KOR Modulators
| Compound | Structural Class | Primary Target | Mechanism of Action | Effect on cAMP Signaling | Reference |
|---|---|---|---|---|---|
| This compound | Prenylated Stilbene | KOR (preferred) | Competitive Antagonist | Reverses agonist-induced inhibition | wikipedia.orgnih.govacs.org |
| Salvinorin A | Neoclerodane Diterpenoid | KOR | Potent Agonist | Potent inhibition | nih.govacs.org |
Advanced Analytical Methodologies for Research and Characterization
Mass Spectrometry for High-Resolution Analysis and Metabolite Profiling (Non-human)
Mass spectrometry (MS) plays a fundamental role in the research and characterization of Pawhuskin A. High-resolution mass spectrometry (HRMS), including techniques like electrospray ionization mass spectrometry (ESI-MS), is employed to confirm the molecular formula of this compound. This is achieved by precisely measuring the mass-to-charge ratio (m/z) of the protonated molecule or other ions, such as [M+H]⁺, which for this compound has been reported around m/z 567.3. nih.gov MS data is often used in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy for comprehensive structural elucidation of natural products like this compound. mdpi.comthieme-connect.com
While specific detailed studies on the non-human metabolite profiling of this compound using MS were not extensively found in the provided search results, MS-based techniques are standard for metabolite analysis in various biological contexts, including plant extracts and enzymatic reactions involving similar prenylated compounds. researchgate.netpharmaron.commdpi.com The application of MS in metabolite profiling allows researchers to identify and quantify metabolites formed from a parent compound within a biological system, providing insights into its metabolic fate. In the context of non-human research samples, such as plant tissues or in vitro enzymatic assays designed to mimic metabolic processes, MS can detect structural modifications to this compound, such as oxidation, reduction, or conjugation, by identifying compounds with altered molecular weights and fragmentation patterns.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
Liquid chromatography-mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is a powerful hyphenated technique widely applied in the analysis of complex natural products and their potential metabolites. LC-MS/MS combines the separation capabilities of liquid chromatography, which can resolve complex mixtures, with the sensitive and selective detection of mass spectrometry. This allows for the analysis of compounds present at low concentrations and provides structural information through fragmentation.
For this compound, HPLC-MS has been utilized for purity assessment, ensuring that research samples meet required standards. The application of LC-MS techniques, such as HPLC-PDA-ESI-MS², has been demonstrated for the analysis of other related compounds isolated from Dalea purpurea, indicating its suitability for the analysis of this compound and its potential derivatives or related metabolites. mdpi.com Furthermore, LC-MS (specifically HPLC interfaced with a Q-TOF mass spectrometer) has been employed in the analysis of prenylated products in enzymatic reactions relevant to the synthesis of compounds like this compound, scanning a broad mass range to detect expected products. google.com While detailed LC-MS/MS-based non-human metabolite profiling studies specifically on this compound were not detailed in the provided information, LC-MS/MS is a routine method for identifying and quantifying metabolites in various biological matrices in non-human studies. pharmaron.commdpi.comnih.gov
The general workflow for LC-MS/MS-based metabolite profiling involves chromatographic separation of the sample matrix, followed by ionization and detection of the separated compounds by the mass spectrometer. Tandem MS (MS/MS) provides fragmentation data that is crucial for the structural identification of metabolites. This approach allows for both targeted analysis of expected metabolites and untargeted profiling to discover novel metabolic products.
Below is a table summarizing some of the analytical techniques mentioned in the context of this compound and related compounds:
| Analytical Technique | Application Context |
| High-Resolution Mass Spectrometry (HRMS) | Confirmation of molecular formula of this compound. nih.gov |
| Electrospray Ionization MS (ESI-MS) | Used for obtaining mass spectra, e.g., [M+H]⁺ ions. nih.gov |
| Mass Spectrometry (MS) | General structural elucidation alongside NMR. mdpi.comthieme-connect.com |
| HPLC-MS | Purity assessment of this compound and analogs. |
| HPLC-PDA-ESI-MS² | Analysis of related compounds from Dalea purpurea. mdpi.com |
| LC-MS (HPLC-Q-TOF MS) | Analysis of prenylated products in enzymatic reactions potentially yielding this compound. google.com |
| UPLC-QTOF-MS | Metabolite profiling in biological samples (general application). mdpi.com |
Stability Studies and Degradation Product Analysis in Research Samples
Assessing the stability of this compound in research samples is essential to ensure the integrity and reproducibility of experimental results. Stability studies typically involve exposing the compound to various environmental conditions, such as different temperatures, humidity levels, and light exposure, over defined periods. loesungsfabrik.de Accelerated stability studies, conducted at elevated temperatures and humidity, are commonly used to predict long-term stability and identify potential degradation pathways in a shorter timeframe. nih.gov For this compound analogs, accelerated stability studies at conditions like 40°C/75% RH for four weeks have been used to identify major degradation products.
Analytical methods are critical for monitoring the degradation of this compound and identifying the resulting degradation products. HPLC is a key technique for monitoring the decrease in the parent compound's concentration and the concomitant increase in degradation products over time. loesungsfabrik.de Stability-indicating analytical methods are specifically developed and validated to accurately quantify the active compound and its degradation products in the presence of each other and the sample matrix. loesungsfabrik.de
Forced degradation studies are often performed during method development to generate degradation products under stressed conditions (e.g., acid, base, oxidation, heat, light). loesungsfabrik.de Analyzing these forced degradation samples using techniques like LC-MS is crucial for identifying the structure of the degradation products. While specific detailed findings on the degradation products of this compound were not provided in the search results, the general principles of stability studies and degradation analysis apply. Identifying degradation products is important, especially to assess their potential impact on research outcomes and to ensure the quality of the compound used in studies. loesungsfabrik.de
The stability of stilbenes in general can be high under certain conditions, although specific compounds may have varying stability profiles depending on their structure and the conditions. grafiati.com Proper storage conditions for this compound research samples, based on stability study data, are necessary to maintain the compound's quality and prevent degradation.
Computational Chemistry and Theoretical Studies
Molecular Dynamics (MD) Simulations for Conformational Analysis and Receptor Interactions
Molecular dynamics (MD) simulations are a key computational technique in drug discovery and biological research. nih.gov They provide atomistic insights into the behavior of biomolecules over time, enabling researchers to observe dynamic processes like protein folding and conformational changes that are challenging to capture experimentally. nih.gov In the context of drug discovery, MD simulations help predict ligand binding affinities by simulating interactions between potential drug molecules and target proteins. nih.gov MD is also valuable for studying protein stability and misfolding, and for investigating complex biological processes such as enzyme catalysis under different conditions. nih.gov
Studies involving pawhuskin B, a related compound, have utilized 150 ns-long molecular dynamics simulations to assess the binding stability of docked complexes with the HCV NS5B polymerase enzyme. researchgate.netnih.gov These simulations indicated that pawhuskin B forms very stable interactions with the active site region of the enzyme. researchgate.netnih.gov
Molecular Docking and Protein-Ligand Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) to another (the receptor) when bound to form a stable complex. This method aims to predict the binding pose and affinity between a small molecule and a protein. Docking studies have been employed in research related to pawhuskin A and its analogues.
Docking studies have suggested that an analogue of this compound can adopt a conformation similar to naltrindole, a known delta opioid receptor antagonist. researchgate.netnih.gov In studies investigating potential inhibitors of the HCV NS5B polymerase, molecular docking was used to screen a library of terpenes, including pawhuskin B. researchgate.netnih.gov The results of these docking studies, combined with other metrics, led to the selection of several terpenes, including pawhuskin B, for further investigation with molecular dynamics simulations. researchgate.netnih.gov Docking simulations of stilbene (B7821643) derivatives have also been used to provide insight into the inhibition type, interaction, and binding mode with protein tyrosine phosphatase 1B (PTP1B). thieme-connect.com These simulations showed negative binding energies and close proximity to residues at the allosteric and catalytic sites of PTP1B, suggesting potential as agents for managing type 2 diabetes mellitus. thieme-connect.com
Future Research Directions and Advanced Applications
Pawhuskin A as a Tool Compound for Opioid Receptor Biology
This compound's ability to interact with opioid receptors, particularly its preferential binding to the κ-opioid receptor, positions it as a valuable tool compound for studying opioid receptor function and pharmacology. smolecule.comwikipedia.org Research indicates that this compound exhibits selectivity for the κ-opioid receptor over μ and δ receptors, which is crucial for developing targeted therapies with potentially fewer side effects. Its unique mechanism of action is valuable in studying opioid receptor functions and developing new therapeutic strategies. smolecule.com Analogues of this compound are being developed to enhance selectivity and potency against specific opioid receptors, which could lead to new therapeutic agents. smolecule.com Studies involving this compound and its analogues contribute to understanding receptor-ligand interactions. smolecule.com
Inspiration for Novel Synthetic Methodologies in Complex Natural Product Chemistry
The complex prenylated stilbene (B7821643) structure of this compound has inspired the development of novel synthetic methodologies. The total synthesis of this compound has been achieved through convergent sequences, often employing stereoselective Horner-Wadsworth-Emmons condensation to form the stilbene core. researchgate.netnih.govresearchgate.netuiowa.edu This method confirms the assigned structure and establishes routes for exploring biological activity and preparing analogues. researchgate.netnih.govresearchgate.net The synthesis pathway typically involves the preparation of intermediates, a condensation reaction to form the stilbene structure, and deprotection steps. The challenges in synthesizing this compound and its analogues, such as isomerization and purity assessment, necessitate advanced analytical techniques like HPLC-MS and chiral chromatography. The development of efficient synthesis routes is crucial for generating sufficient quantities for biological testing and structure-activity relationship studies. Research into the synthesis of Pawhuskin B, a related compound, has also revealed insights into structure-activity relationships, indicating that modifications to the prenyl group can alter receptor selectivity and potency. Studies exploring directed ortho metalation approaches have also been used in the synthesis of this compound analogues. researchgate.net
Exploration of Biosynthetic Pathways and Chemoenzymatic Synthesis
Understanding the biosynthetic pathway of this compound in Dalea purpurea is a key area for future research. While the exact pathway for this compound is not fully elucidated in the provided information, research into the biosynthesis of other prenylated natural products, such as prenylated indole (B1671886) derivatives from fungi and prenylated stilbene derivatives from Artocarpus styracifolius, highlights the potential of identifying biosynthetic gene clusters and utilizing chemoenzymatic approaches for synthesis. rsc.orgthieme-connect.com Chemoenzymatic synthesis, which combines chemical and enzymatic steps, offers a powerful approach for accessing complex natural products. monash.edunih.govrsc.org This method can overcome limitations of traditional synthesis, particularly for molecules isolated in small quantities from natural sources. monash.edu Exploring the enzymes involved in the prenylation and stilbene formation in Dalea purpurea could enable the development of efficient chemoenzymatic routes for this compound and its analogues.
Development of Advanced Analytical and Spectroscopic Techniques for this compound Research
Accurate characterization and analysis of this compound and its synthetic analogues require advanced analytical and spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT, COSY, HSQC) and High-Resolution Mass Spectrometry (HRMS) are essential for structural elucidation. thieme-connect.com High-Performance Liquid Chromatography (HPLC), particularly with UV detection or coupled with mass spectrometry (HPLC-MS), is crucial for assessing purity and detecting isomers or degradation products. sohag-univ.edu.eg Chiral chromatography may be necessary to resolve stereochemical ambiguities. Accelerated stability studies can help identify major degradants. The development and application of these techniques are vital for ensuring the quality and structural integrity of this compound and its derivatives used in biological studies.
Future Avenues in Structure-Guided Design of Analogues for Mechanistic Research
The structural features of this compound and its interaction with opioid receptors provide a basis for structure-guided design of analogues for detailed mechanistic research. This compound's preferential binding to the κ-opioid receptor and the altered selectivity observed in some analogues highlight the importance of specific structural elements, particularly the prenyl groups, in determining receptor interaction profiles. smolecule.comresearchgate.netacs.orgresearchgate.net Structure-activity relationship (SAR) studies, involving the synthesis and evaluation of various derivatives, are crucial for identifying key structural features required for activity and selectivity. researchgate.netresearchgate.netacs.orgresearchgate.net Docking studies can provide insights into the binding modes of these compounds within the receptor pockets. nih.govresearchgate.netnih.gov Future research will likely involve designing analogues with modified prenyl group positions or other structural alterations to probe specific interactions with opioid receptor subtypes, potentially leading to the development of more potent and selective research probes or therapeutic leads. smolecule.comnih.govresearchgate.netacs.orgresearchgate.net The development of biased ligands that selectively activate or block specific signaling pathways downstream of opioid receptors is also a growing area, and this compound's unique profile could inspire the design of such compounds. chemrxiv.org
Q & A
Q. What are the key synthetic pathways for Pawhuskin A, and how do reaction conditions influence yield?
this compound is synthesized via a Horner-Wadsworth-Emmons (HWE) olefination strategy, which involves constructing the central stilbene framework. Critical steps include:
- Bromination and metal-halogen exchange to generate intermediates (e.g., compound 12 ) .
- Orthogonal protection of hydroxyl groups using MOM (methoxymethyl) ethers to prevent side reactions .
- Final HWE coupling between a phosphonate ester (e.g., 15 ) and aldehyde (18 ) to yield the cis-stilbene core .
Table 1: Key Synthetic Intermediates and Yields
| Intermediate | Reaction Step | Yield (%) | Conditions |
|---|---|---|---|
| 10 | Ester to benzyl alcohol | 85 | LiAlH4, THF |
| 12 | Geranyl bromide coupling | 72 | −78°C to RT, 12 h |
| 15 | Phosphonate ester formation | 90 | MsCl, NaI, P(OEt)3 |
| 19 | HWE Olefination | 65 | NaHMDS, THF, −78°C |
Q. How is the structural identity of this compound confirmed in synthetic studies?
Structural confirmation requires:
- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to verify stereochemistry and regioselectivity of the stilbene core .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular formula (e.g., [M+H]<sup>+</sup> at m/z 567.3) .
- Comparative Analysis : Match spectral data with natural product isolates to validate authenticity .
Q. What in vitro assays are used to evaluate this compound’s biological activity?
this compound’s κ-opioid receptor agonism is assessed via:
- Radioligand Binding Assays : Competes with [<sup>3</sup>H]U69,593 in HEK293 cells expressing κ-receptors .
- cAMP Inhibition Assays : Measures G-protein coupling efficiency (EC50 typically < 100 nM) .
- Selectivity Profiling : Screens against μ- and δ-opioid receptors to confirm κ-specificity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?
SAR strategies include:
- Side-Chain Modifications : Introducing bulkier substituents at C-7 to enhance receptor binding .
- Stilbene Isosteres : Replacing the cis-stilbene with trans-configurations or heterocyclic analogs to improve metabolic stability .
- Pharmacokinetic Profiling : Use of microsomal stability assays and plasma protein binding studies to prioritize lead compounds .
Q. What methodological approaches resolve contradictions between in vitro potency and in vivo efficacy?
Discrepancies may arise due to:
- Bioavailability Issues : Poor solubility or first-pass metabolism. Address via formulation (e.g., lipid nanoparticles) or prodrug strategies .
- Off-Target Effects : Use knockout mouse models to isolate κ-receptor-mediated analgesia .
- Dose-Response Validation : Replicate in vivo studies with rigorous pharmacokinetic/pharmacodynamic (PK/PD) modeling .
Q. What analytical challenges arise in characterizing this compound analogs, and how are they mitigated?
Common challenges and solutions:
- Isomerization During Synthesis : Monitor reaction progress via HPLC to detect cis/trans isomer byproducts .
- Purity Assessment : Use orthogonal methods (e.g., HPLC-MS, chiral chromatography) to ensure ≥95% purity for biological testing .
- Degradation Products : Accelerated stability studies (40°C/75% RH for 4 weeks) identify major degradants .
Methodological Frameworks
- Experimental Design : Follow PICOT (Population, Intervention, Comparison, Outcome, Time) to structure preclinical studies (e.g., "Does this compound reduce neuropathic pain in male Sprague-Dawley rats vs. morphine over 14 days?") .
- Data Contradiction Analysis : Apply triangulation by cross-validating results across assays (e.g., binding affinity vs. functional activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
